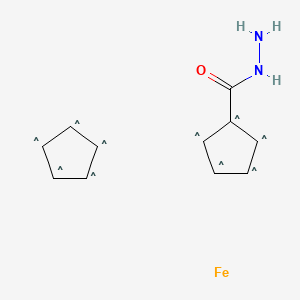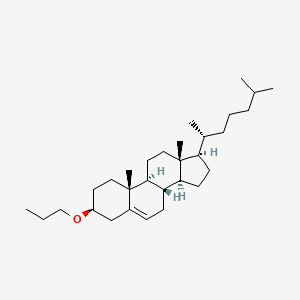
dipraseodymium oxide silicate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dipraseodymium oxide silicate is a compound that combines praseodymium oxide with silica. Praseodymium is a rare earth element, and its compounds are known for their unique optical, electrical, and catalytic properties. This compound is of particular interest in various scientific and industrial applications due to its stability and multifunctional characteristics.
准备方法
Synthetic Routes and Reaction Conditions
Dipraseodymium oxide silicate can be synthesized through several methods, including solid-state reactions, sol-gel processes, and precipitation techniques. One common method involves the reaction of praseodymium oxide with silica at high temperatures. For instance, praseodymium oxide and silica can be mixed in specific ratios and heated to temperatures ranging from 1200°C to 1650°C in an atmosphere of hydrogen or air . This process leads to the formation of various silicate phases, including orthosilicate and pyrosilicate.
Industrial Production Methods
In industrial settings, the production of this compound often involves high-temperature calcination of praseodymium nitrate or praseodymium hydroxide with silica. The calcination process typically occurs at temperatures above 500°C to ensure the formation of a stable crystalline structure . The choice of starting materials and reaction conditions can significantly influence the properties of the final product.
化学反应分析
Types of Reactions
Dipraseodymium oxide silicate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of praseodymium in different oxidation states, primarily +3 and +4.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen, oxygen, and various acids and bases. For example, the interaction of praseodymium oxide with silica in an atmosphere of hydrogen or air at high temperatures leads to the formation of different silicate phases .
Major Products
The major products formed from these reactions include orthosilicate, pyrosilicate, and other silicate structures. The specific products depend on the reaction conditions, such as temperature and the ratio of praseodymium oxide to silica.
科学研究应用
Dipraseodymium oxide silicate has a wide range of scientific research applications due to its unique properties. Some of the key applications include:
Catalysis: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Microelectronics: Due to its high dielectric constant and low leakage currents, it is used in the fabrication of microelectronic devices.
Biomedical Applications: Its biocompatibility and stability make it suitable for use in biomedical devices and drug delivery systems.
Environmental Remediation: It is employed in environmental remediation applications, such as wastewater treatment and pollution control.
作用机制
The mechanism of action of dipraseodymium oxide silicate in catalytic applications involves the interaction of praseodymium ions with reactant molecules. The mixed valency state of praseodymium (III and IV) plays a crucial role in facilitating redox reactions. In microelectronic applications, its high dielectric constant and stable crystal structure contribute to its effectiveness as an insulating material .
相似化合物的比较
Similar Compounds
Similar compounds to dipraseodymium oxide silicate include other rare earth silicates, such as cerium oxide silicate and neodymium oxide silicate. These compounds share some common properties due to the presence of rare earth elements but also exhibit unique characteristics based on their specific compositions.
Uniqueness
This compound is unique due to the specific properties imparted by praseodymium. Its high stability, mixed valency states, and multifunctional characteristics make it distinct from other rare earth silicates. Additionally, its applications in catalysis, microelectronics, and environmental remediation highlight its versatility and importance in various fields .
属性
CAS 编号 |
12401-47-7 |
|---|---|
分子式 |
O12Pr2Si3-6 |
分子量 |
558.06 g/mol |
IUPAC 名称 |
dioxido(oxo)silane;oxygen(2-);praseodymium(3+) |
InChI |
InChI=1S/3O3Si.3O.2Pr/c3*1-4(2)3;;;;;/q6*-2;2*+3 |
InChI 键 |
ONGPMHGVYBNKON-UHFFFAOYSA-N |
规范 SMILES |
[O-2].[O-2].[O-2].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Pr+3].[Pr+3] |
同义词 |
dipraseodymium oxide silicate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





